Ethyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate
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Overview
Description
Ethyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes an imidazo[2,1-c][1,4]oxazine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-3-oxobutanoate with a suitable imidazole derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Ethyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Ethyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate can be compared with other similar compounds, such as:
Mthis compound: This compound has a similar structure but with a methyl group instead of an ethyl group.
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Another heterocyclic compound with different biological properties.
Biological Activity
Ethyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate (CAS Number: 2091716-96-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies and findings.
- Molecular Formula : C9H13N3O3
- Molecular Weight : 211.22 g/mol
- Structure : The compound features an imidazo[2,1-c][1,4]oxazine ring system which is significant for its biological interactions.
Synthesis
Recent studies have focused on the synthesis of various derivatives from the imidazo[2,1-c][1,4]oxazine scaffold. The synthesis typically involves cyclization reactions with appropriate precursors. For instance, the reaction of 2-aminobenzonitrile with glyoxal under basic conditions has been noted as a common method to generate related compounds .
Antimycobacterial Activity
One of the most promising aspects of this compound is its activity against Mycobacterium tuberculosis (Mtb). A study highlighted that derivatives from the imidazo[2,1-b][1,3]oxazine scaffold exhibited minimum inhibitory concentration (MIC) values ranging from 0.18 to 1.63 µM against Mtb H37Rv. Notably, some compounds demonstrated a greater than one-log reduction in mycobacterial burden in infected macrophages compared to standard treatments like rifampicin and pretomanid .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxicity of these compounds against various cell lines. The tested imidazo derivatives did not show significant cytotoxic effects at concentrations effective against Mtb. This selectivity is crucial for their potential development as therapeutic agents .
Study on Structural Activity Relationship (SAR)
A comprehensive study explored the SAR of imidazo[2,1-b][1,3]oxazine derivatives. It was found that modifications to the nitrogen and oxygen substituents significantly influenced their biological activity against Mtb. For example:
Compound | MIC (µM) | Activity Against Mtb |
---|---|---|
Compound A | 0.18 | Highly Active |
Compound B | 0.50 | Moderately Active |
Compound C | 1.63 | Less Active |
This table illustrates how structural changes can enhance or diminish biological efficacy .
Molecular Docking Studies
Molecular docking studies have provided insights into the mechanism of action for these compounds. It was revealed that they interact with deazaflavin-dependent nitroreductase (Ddn), similar to known antitubercular agents like pretomanid. This interaction suggests a potential pathway through which these compounds exert their antimicrobial effects .
Properties
Molecular Formula |
C9H13N3O3 |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
ethyl 2-amino-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylate |
InChI |
InChI=1S/C9H13N3O3/c1-2-15-9(13)7-8(10)11-6-5-14-4-3-12(6)7/h2-5,10H2,1H3 |
InChI Key |
VGOVXPJRGFPYGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1CCOC2)N |
Origin of Product |
United States |
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